1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate
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Overview
Description
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a phenyl group and a thiocyanate functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the phenyl and thiocyanate groups. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-b]pyrazine ring system. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiocyanate group is often added using thiocyanation reactions with reagents such as ammonium thiocyanate in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions
Major Products
The major products formed from these reactions include sulfonyl derivatives, dihydropyrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyrazine core can interact with various biological pathways, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrazolo(3,4-b)pyridine
- 1-Phenyl-1H-pyrazolo(3,4-b)quinoline
- 1-Phenyl-1H-pyrazolo(3,4-b)benzothiazole
Uniqueness
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrazolo[3,4-b]pyrazine core with the phenyl and thiocyanate groups enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H7N5S with a complex heterocyclic structure that contributes to its biological activity. The synthesis typically involves the condensation of phenylhydrazine derivatives with other reactive intermediates under specific conditions to yield the desired thiocyanate derivative .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, some compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo compounds. For example, derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The MTT assay results indicate that these compounds can outperform traditional chemotherapeutics like cisplatin in certain contexts . The proposed mechanisms include apoptosis induction via caspase activation and modulation of key signaling pathways such as NF-kB and p53 .
Anti-inflammatory Effects
Pyrazolo derivatives are also noted for their anti-inflammatory activities. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies provide insights into the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
Study B | Anticancer | Showed stronger cytotoxicity than cisplatin in breast cancer cells; induced apoptosis through caspase pathways. |
Study C | Anti-inflammatory | Reduced carrageenan-induced edema in mice comparable to standard anti-inflammatory drugs. |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells leading to reduced proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammation and tumor progression.
Properties
CAS No. |
133280-19-0 |
---|---|
Molecular Formula |
C12H7N5S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(1-phenylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate |
InChI |
InChI=1S/C12H7N5S/c13-8-18-11-7-14-12-10(16-11)6-15-17(12)9-4-2-1-3-5-9/h1-7H |
InChI Key |
REKPIWGNQMFMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)SC#N |
Origin of Product |
United States |
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